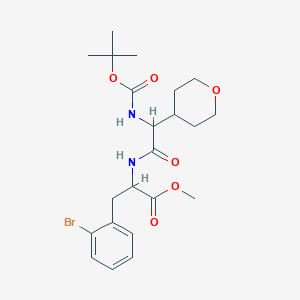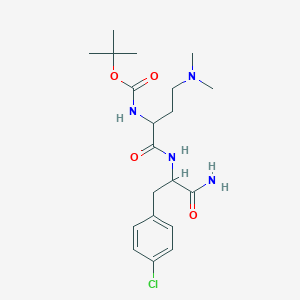![molecular formula C26H28N2O3 B7430616 N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide (CMPB) is a novel compound that has been synthesized for its potential use in scientific research. CMPB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor has been shown to have various physiological effects, including analgesia, anti-inflammatory effects, and reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is its potential applications in various scientific research fields. This compound has been shown to have potential applications in the study of pain and inflammation, addiction and drug abuse, and anxiety and depression. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide. One of the main future directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Further studies are also needed to determine the potential applications of this compound in the treatment of various diseases and disorders. Finally, the development of more soluble forms of this compound could lead to wider applications in scientific research.
Méthodes De Synthèse
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with 3-methoxybenzaldehyde to form the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone using chromium trioxide. The ketone is then reacted with pyrrole-3-carboxylic acid to form the corresponding amide. Finally, the amide is reacted with 4-chlorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to have potential applications in various scientific research fields. One of the main applications of this compound is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. Additionally, this compound has been shown to have potential applications in the study of addiction and drug abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-31-23-9-5-8-21(16-23)24(18-6-3-2-4-7-18)28-26(30)20-12-10-19(11-13-20)25(29)22-14-15-27-17-22/h5,8-18,24,27H,2-4,6-7H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMVMIVOWYQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)-1-[[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl]pyrrolidin-3-yl]carbamate](/img/structure/B7430533.png)
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)
![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)

![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)

![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
